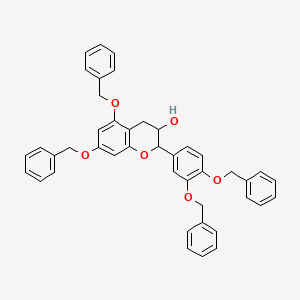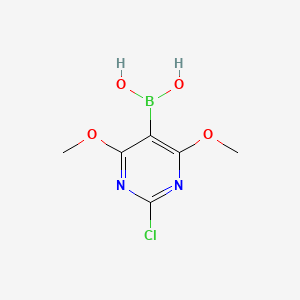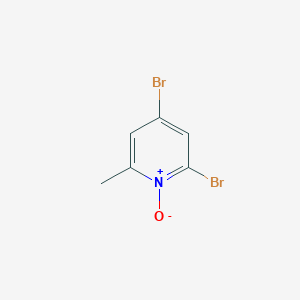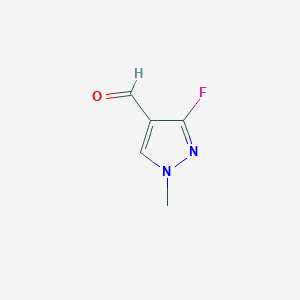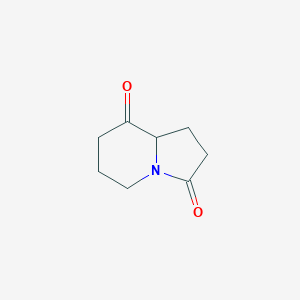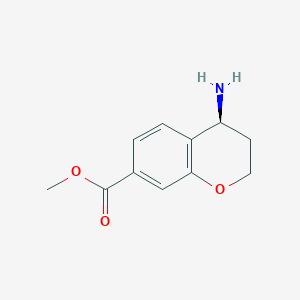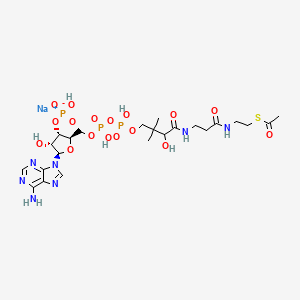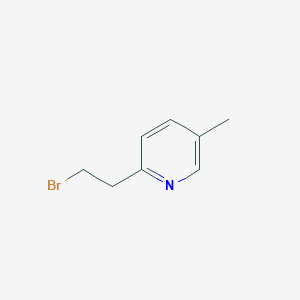![molecular formula C8H7N3O2S2 B13121188 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[5,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death . The compound’s thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also contain thiazole and pyrimidine rings and have been studied for their anticancer and antibacterial activities.
Thiazolo[3,2-a]pyrimidines: These derivatives have shown a wide range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other thiazolo[5,4-d]pyrimidine derivatives.
Propriétés
Formule moléculaire |
C8H7N3O2S2 |
|---|---|
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
3-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H7N3O2S2/c12-5(13)1-2-14-7-6-8(10-3-9-7)15-4-11-6/h3-4H,1-2H2,(H,12,13) |
Clé InChI |
ZOEZTSMNNKJEBX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)SCCC(=O)O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
